molecular formula C9H16O2 B14656099 4-(But-3-enoxymethoxy)but-1-ene CAS No. 48057-46-1

4-(But-3-enoxymethoxy)but-1-ene

Cat. No.: B14656099
CAS No.: 48057-46-1
M. Wt: 156.22 g/mol
InChI Key: DEUIWMPNIOXOPO-UHFFFAOYSA-N
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Description

4-(But-3-enoxymethoxy)but-1-ene is an organic compound that belongs to the class of alkenes. It is characterized by the presence of a double bond between carbon atoms and an ether functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-3-enoxymethoxy)but-1-ene can be achieved through several methods. One common approach involves the dehydration of alcohols using acid catalysts such as concentrated sulfuric acid or phosphoric acid. For instance, the dehydration of but-3-en-1-ol in the presence of an acid catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale dehydration processes. These processes utilize continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of catalysts such as aluminum oxide or zeolites can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(But-3-enoxymethoxy)but-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(But-3-enoxymethoxy)but-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-(But-3-enoxymethoxy)but-1-ene involves its interaction with molecular targets through its double bond and ether functional group. The compound can undergo electrophilic addition reactions, where the double bond reacts with electrophiles to form new products. Additionally, the ether group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(But-3-enoxymethoxy)but-1-ene is unique due to the presence of both a double bond and an ether functional group in its structure. This combination imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .

Properties

CAS No.

48057-46-1

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

4-(but-3-enoxymethoxy)but-1-ene

InChI

InChI=1S/C9H16O2/c1-3-5-7-10-9-11-8-6-4-2/h3-4H,1-2,5-9H2

InChI Key

DEUIWMPNIOXOPO-UHFFFAOYSA-N

Canonical SMILES

C=CCCOCOCCC=C

Origin of Product

United States

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